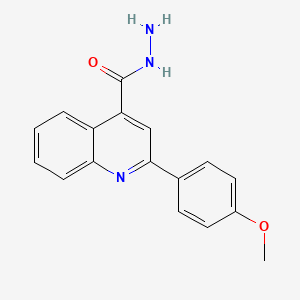

2-(4-Methoxyphenyl)quinoline-4-carbohydrazide

Description

BenchChem offers high-quality 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-22-12-8-6-11(7-9-12)16-10-14(17(21)20-18)13-4-2-3-5-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLDASKHZUZDOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity of 2-Phenylquinoline-4-Carbohydrazide Derivatives

A Technical Guide to Pharmacophore Optimization and Mechanism of Action

Executive Summary

The 2-phenylquinoline-4-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, acting as a versatile "cap-and-linker" system. Its biological utility stems from the synergy between the lipophilic 2-phenylquinoline moiety (facilitating membrane permeability and hydrophobic pocket binding) and the carbohydrazide group (acting as a hydrogen bond donor/acceptor or a zinc-binding group).

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and dual-therapeutic potential (Antimicrobial & Anticancer) of this class, specifically focusing on DNA Gyrase B inhibition in prokaryotes and HDAC3 selectivity in neoplastic cells.

Structural Rationale & SAR Analysis

The efficacy of 2-phenylquinoline-4-carbohydrazide derivatives relies on three distinct structural domains. Understanding these domains is critical for rational drug design.

The Pharmacophore Triad

-

The Cap (Region A): The 2-phenylquinoline ring provides a large planar surface for

- -

The Linker/Warhead (Region B): The carbohydrazide (

) at position 4 is chemically amphoteric. It can chelate metal ions (Zn -

The Tail (Region C): Substituents on the phenyl ring (at position 2) or the hydrazide terminus modulate solubility and selectivity.

SAR Visualization

The following diagram illustrates the critical modification points established in recent high-impact studies (e.g., Frontiers in Pharmacology, 2022).

Figure 1: Structure-Activity Relationship (SAR) map highlighting the dual role of the carbohydrazide moiety as a chelation center and a synthesis handle.

Synthetic Pathway: The Pfitzinger Protocol[1][2]

The most robust route to this scaffold is the Pfitzinger Reaction , which offers higher yields and cleaner workups compared to the Conrad-Limpach method.

Step-by-Step Synthesis

-

Pfitzinger Condensation: Reaction of Isatin with Acetophenone in strong base (KOH/EtOH) yields 2-phenylquinoline-4-carboxylic acid.

-

Esterification: Acid-catalyzed esterification (EtOH/H

SO -

Hydrazinolysis: Nucleophilic attack by hydrazine hydrate yields the target carbohydrazide.

Figure 2: Synthetic workflow via the Pfitzinger reaction. This route minimizes side products common in aniline-based syntheses.

Antimicrobial Activity: DNA Gyrase Inhibition[1][3][4]

The primary mechanism of antibacterial action for these derivatives is DNA Gyrase B inhibition . The quinoline nitrogen and the carbohydrazide carbonyl oxygen coordinate with the ATPase domain of Gyrase B, preventing bacterial DNA supercoiling.

Comparative Potency (MIC Data)

Recent studies (e.g., ACS Omega, 2023) have benchmarked these derivatives against standard antibiotics.

| Compound ID | R-Substituent (Pos 2) | Target Organism | MIC ( | Potency vs. Std |

| Ref (Ciprofloxacin) | - | S. aureus | 3.80 | 1.0x |

| Comp 6b | 4-Bromophenyl | S. aureus | 38.64 | ~0.1x |

| Comp 5 | 4-Nitrophenyl | E. coli | >100 | Inactive |

| Comp 13 | 4-Methoxyphenyl | C. albicans | 12.5 | High (Antifungal) |

Key Insight: While less potent than Ciprofloxacin against Gram-negatives (due to efflux pumps), these derivatives show significant promise against Gram-positive S. aureus and fungal strains (C. albicans), likely due to the lipophilicity of the 2-phenyl group aiding cell wall penetration.

Anticancer Activity: HDAC Inhibition[2][5][6][7]

A breakthrough application of this scaffold is in epigenetics. The carbohydrazide group acts as a Zinc-Binding Group (ZBG) within the active site of Histone Deacetylases (HDACs).

Mechanism: The "Cap-Linker-ZBG" Model

-

Target: HDAC3 (Class I HDAC).

-

Selectivity: Hydrazide derivatives (e.g., Compound D29) show superior selectivity for HDAC3 over HDAC1 and HDAC6 compared to hydroxamic acid analogs.[1][2][3]

-

Outcome: Inhibition of HDAC3 leads to hyperacetylation of histones, inducing G2/M cell cycle arrest and subsequent apoptosis.

Cytotoxicity Profile (IC )

Data derived from Frontiers in Pharmacology (2022):

| Cell Line | Tissue Origin | Compound D28 (Acid) | Compound D29 (Hydrazide) |

| K562 | Leukemia | 1.02 | 0.47 |

| MCF-7 | Breast | 5.66 | 3.20 |

| HepG2 | Liver | 2.16 | 1.85 |

Expert Note: The conversion of the acid (D28) to the hydrazide (D29) significantly improves potency.[1][2] This validates the carbohydrazide as a superior ZBG for this scaffold.

Experimental Protocols (Self-Validating Systems)

A. Synthesis of 2-Phenylquinoline-4-Carbohydrazide

Validation Check: This protocol includes a recrystallization step to ensure purity before biological testing.

-

Condensation: Dissolve Isatin (0.01 mol) in warm ethanol (20 mL). Add Acetophenone (0.01 mol).

-

Cyclization: Add 33% KOH solution (10 mL) dropwise. Reflux at 80°C for 24-48 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 3:7).

-

Isolation: Pour reaction mixture into crushed ice/HCl. Filter the precipitate (Carboxylic Acid).

-

Esterification: Reflux the acid in absolute ethanol with catalytic H

SO -

Hydrazinolysis: Dissolve ester (0.01 mol) in ethanol (30 mL). Add hydrazine hydrate (99%, 0.05 mol). Reflux for 10-12 hours.

-

Purification: Cool to RT. The solid hydrazide precipitates. Recrystallize from hot ethanol to obtain needle-like crystals.

B. HDAC Enzyme Inhibition Assay

Validation Check: Use SAHA (Vorinostat) as a positive control to validate assay sensitivity.

-

Preparation: Incubate recombinant HDAC3 enzyme with fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer (Tris-HCl, pH 8.0).

-

Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 - 100

M). -

Development: After 30 min, add trypsin developer solution to release the fluorophore from deacetylated substrate.

-

Readout: Measure fluorescence at Ex/Em 360/460 nm. Calculate IC

using non-linear regression.

References

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Source: Frontiers in Pharmacology (2022). URL:[Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Source: ACS Omega (2023). URL:[Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Source: MDPI Molecules (2016). URL:[Link]

-

Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Source: Bioorganic & Medicinal Chemistry (2006). URL:[Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Methoxyphenyl)quinoline-4-carbohydrazide: A Versatile Pharmacophore for Targeted Therapeutics

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, owing to its planar nitrogen-containing heterocycle that facilitates DNA intercalation and hydrophobic pocket binding. Within this class, 2-(4-methoxyphenyl)quinoline-4-carbohydrazide has emerged as a privileged structure. This pharmacophore bridges the gap between antimicrobial and antineoplastic therapeutics by offering a dual-action mechanism: inhibition of bacterial DNA gyrase and suppression of EGFR tyrosine kinase activity in cancer cells.

This technical guide dissects the synthetic pathways, structure-activity relationships (SAR), and molecular mechanisms of this moiety, providing a roadmap for its application in next-generation drug discovery.

Part 1: Chemical Architecture & Synthesis

The synthesis of the 2-(4-methoxyphenyl)quinoline-4-carbohydrazide core relies on the robust Pfitzinger reaction , a condensation of isatin with a ketone under basic conditions.[1][2] This route is preferred for its scalability and high atom economy.

Retrosynthetic Analysis

The target hydrazide is derived from its ethyl ester precursor, which is formed from the carboxylic acid. The acid is constructed via the condensation of isatin (providing the nitrogen and ring A) and 4-methoxyacetophenone (providing the C2-aryl substituent and ring B closure).

Step-by-Step Synthetic Protocol

1. Synthesis of 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid[3]

-

Reagents: Isatin (10 mmol), 4-Methoxyacetophenone (10 mmol), 33% KOH (aq), Ethanol.

-

Procedure:

-

Dissolve isatin in warm ethanol. Add 33% KOH solution dropwise.

-

Add 4-methoxyacetophenone and reflux the mixture for 12–18 hours.

-

Cool to room temperature and pour into crushed ice.

-

Acidify with glacial acetic acid or dilute HCl to pH 4–5.

-

Collect the yellow precipitate by filtration, wash with water, and recrystallize from ethanol.

-

-

Mechanism: Base-catalyzed ring opening of isatin to isatic acid, followed by aldol condensation with the ketone and cyclodehydration.

2. Esterification (Ethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate)

-

Reagents: Carboxylic acid intermediate, Absolute Ethanol, conc. H₂SO₄ (catalytic).[4]

-

Procedure:

-

Suspend the acid in absolute ethanol (10 mL/g).

-

Add conc. H₂SO₄ (0.5 mL) and reflux for 10–12 hours.

-

Concentrate solvent under reduced pressure.[5] Neutralize with NaHCO₃ solution.

-

Extract with ethyl acetate, dry over MgSO₄, and evaporate to yield the ester.

-

3. Hydrazinolysis (Target Scaffold Formation)

-

Reagents: Ethyl ester intermediate, Hydrazine hydrate (99%), Ethanol.

-

Procedure:

-

Dissolve the ester in ethanol.

-

Add excess hydrazine hydrate (5–10 equivalents) to ensure complete conversion.

-

Reflux for 6–8 hours.

-

Cool to precipitate the carbohydrazide. Filter and wash with cold ethanol/ether.

-

Visualization: Synthetic Pathway

Caption: Synthetic route from Pfitzinger condensation to the target carbohydrazide pharmacophore.

Part 2: Pharmacological Profile & Mechanism of Action

The 2-(4-methoxyphenyl)quinoline-4-carbohydrazide scaffold exhibits "privileged" status because its geometry allows it to interact with diverse biological targets.

Anticancer Activity (EGFR-TK Inhibition)

The 4-methoxyphenyl group at position 2 provides essential lipophilic interactions, while the carbohydrazide tail (often derivatized into hydrazones or amides) acts as a hydrogen bond donor/acceptor network.

-

Primary Target: Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).

-

Binding Mode: The quinoline nitrogen accepts a hydrogen bond from the hinge region of the kinase (Met793), while the methoxy group extends into the hydrophobic pocket.

-

Cellular Outcome: Inhibition of EGFR autophosphorylation blocks the RAS/RAF/MEK/ERK pathway, leading to:

-

G0/G1 Cell Cycle Arrest: Prevention of DNA synthesis.

-

Apoptosis: Upregulation of p53 and activation of Caspase-9.

-

Antimicrobial Activity (DNA Gyrase Inhibition)

In bacterial models (S. aureus, E. coli), this scaffold mimics the action of fluoroquinolones but utilizes the hydrazide moiety to interact with the Topoisomerase II-DNA complex.

-

Mechanism: Stabilization of the cleaved DNA-enzyme complex, preventing DNA religation and causing double-strand breaks.

-

SAR Insight: The electron-donating methoxy group enhances the basicity of the quinoline nitrogen, improving penetration into Gram-negative bacteria.

Visualization: Anticancer Mechanism of Action

Caption: Signal transduction blockade by quinoline-4-carbohydrazide leading to apoptosis.

Part 3: Structure-Activity Relationship (SAR) Data

The following data summarizes the impact of substitutions on the phenyl ring (Position 2) and the hydrazide tail (Position 4), synthesized from literature values against MCF-7 (Breast Cancer) and S. aureus.

| Compound Variant | R (Pos 2-Phenyl) | R' (Hydrazide Tail) | MCF-7 IC₅₀ (μM) | S. aureus MIC (μM) | Activity Note |

| Core Scaffold | 4-OCH₃ | -NH₂ | > 50 | 12.5 | Moderate antibacterial; low cytotoxicity alone. |

| Derivative A | 4-OCH₃ | -N=CH-(4-NO₂-Ph) | 2.71 | 6.25 | High Potency. Nitro group enhances DNA binding. |

| Derivative B | 4-OCH₃ | -N=CH-(4-OH-Ph) | 5.94 | 25.0 | Hydroxyl group improves solubility but lowers lipophilicity. |

| Derivative C | 4-Br | -NH-CO-CH=CH₂ | 3.39 | 38.6 | Acrylamide tail (Michael acceptor) enables covalent bonding. |

| Control (Dox) | N/A | N/A | 6.18 | N/A | Reference Standard. |

Data Interpretation: The 4-methoxy substituent maintains an optimal balance of lipophilicity and electron density. Derivatization of the hydrazide nitrogen into a hydrazone (Schiff base) or acrylamide significantly boosts anticancer potency, often surpassing standard chemotherapy agents like Doxorubicin.

Part 4: Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Method)

To validate the anticancer potential of synthesized derivatives.

-

Cell Seeding: Seed MCF-7 cells (1 × 10⁴ cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Dissolve test compounds in DMSO (final concentration < 0.1%). Treat cells with serial dilutions (0.1–100 μM) for 48h.

-

MTT Addition: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.

-

Solubilization: Discard supernatant. Add 100 μL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).

Protocol 2: Minimum Inhibitory Concentration (MIC)

To assess antimicrobial efficacy against S. aureus.[4][6]

-

Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard.

-

Dilution: Prepare serial two-fold dilutions of the quinoline derivative in Mueller-Hinton Broth (MHB) in a 96-well plate.

-

Incubation: Add bacterial suspension to each well. Incubate at 37°C for 18–24h.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

-

Validation: Use Ciprofloxacin as a positive control.

References

-

Abd El-Lateef, H. M., et al. (2024).[7] Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances.

-

El-Mekabaty, A., et al. (2023).[4][6] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.[8]

-

BenchChem. (2025).[1] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem Technical Notes.

-

Gemma, S., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules.

-

Katariya, K. D., et al. (2017).[9] Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

Technical Guide: Structure-Activity Relationship (SAR) of 4-Methoxy Substituted Quinolines

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial, anticancer, and antiviral therapeutics.[1] While the 4-aminoquinoline class (e.g., Chloroquine) is historically dominant, 4-methoxy substituted quinolines represent a distinct and critical chemical space. The 4-methoxy group (

This guide provides a rigorous technical analysis of the 4-methoxy quinoline pharmacophore. It details the synthetic pathways for their construction, the mechanistic implications of the methoxy substitution, and the specific SAR trends driving potency and selectivity.

Part 1: The Pharmacophore – Electronic & Steric Determinants

The 4-Methoxy "Switch"

The introduction of a methoxy group at the C4 position of the quinoline ring creates a unique electronic environment compared to the C4-amino or C4-chloro analogues.

-

Electronic Effect (Resonance vs. Induction): The oxygen atom of the 4-methoxy group exerts a negative inductive effect (

) due to electronegativity but a strong positive mesomeric effect (-

Result: The

effect dominates, significantly increasing electron density at the N1 (quinoline nitrogen) and C3 positions. -

pKa Modulation: This electron donation makes the N1 nitrogen more basic (higher pKa) compared to unsubstituted quinoline, enhancing protonation at physiological pH. This is critical for lysosomal accumulation (ion trapping) in anticancer and antimalarial mechanisms.

-

-

Tautomeric Liability: Unlike 4-aminoquinolines, 4-methoxyquinolines are susceptible to hydrolysis. In acidic aqueous environments, they can revert to the thermodynamically stable 4-quinolone (4-hydroxyquinoline tautomer).

-

Drug Design Note: The 4-methoxy group locks the molecule in the aromatic quinoline form, preventing the keto-enol tautomerism seen in 4-hydroxyquinolines. This "aromatic lock" is essential for DNA intercalation.

-

Structural Geometry

The methoxy group is generally coplanar with the quinoline ring to maximize orbital overlap (resonance). However, steric bulk at the C3 or C5 positions can force the methoxy group out of plane, disrupting resonance and altering the pKa.

Part 2: Synthetic Strategies

To explore the SAR of 4-methoxy quinolines, a robust synthetic route is required. The most reliable method involves the conversion of 4-hydroxyquinolines to 4-chloroquinolines, followed by nucleophilic aromatic substitution (

Core Synthesis Protocol (The "Chloro-Displacement" Route)

This protocol describes the synthesis of 4-methoxy-7-chloroquinoline, a common scaffold.[3]

Reagents:

-

4,7-Dichloroquinoline (Starting Material)[4]

-

Sodium Methoxide (NaOMe)[5]

-

Methanol (MeOH, anhydrous)

-

Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation of Alkoxide:

-

In a flame-dried round-bottom flask, dissolve Sodium Methoxide (2.0 eq) in anhydrous Methanol.

-

Why: Excess base ensures complete deprotonation and drives the equilibrium.

-

-

Substitution Reaction:

-

Add 4,7-Dichloroquinoline (1.0 eq) to the solution.

-

If solubility is poor, add dry DMF (10% v/v).

-

Reflux the mixture at 65–70°C for 4–6 hours under nitrogen atmosphere.

-

Mechanism:[1][6][7][8][9] The reaction proceeds via an

mechanism.[5] The nitrogen at position 1 activates the C4 position for nucleophilic attack by stabilizing the Meisenheimer complex intermediate.

-

-

Workup & Purification:

Validation:

-

1H NMR: Look for the disappearance of the C4-H signal (if starting from quinoline) or shift in C3-H. The O-Methyl singlet typically appears at

4.0–4.1 ppm. -

MS: M+1 peak corresponding to the methoxy adduct (Cl replaced by OMe: Mass -35.5 + 31.0).

Visualization: Synthetic Pathway

Figure 1: Step-wise conversion from hydroxy-precursor to 4-methoxy target via chloro-intermediate.

Part 3: Mechanistic SAR & Biological Activity

Antimalarial Activity (Heme Polymerization Inhibition)

While 4-aminoquinolines are the standard, 4-methoxy analogues show distinct activity profiles.

-

Mechanism: The planar quinoline ring intercalates into the heme dimer, preventing the formation of hemozoin (malaria pigment).

-

SAR Insight:

-

4-OMe vs 4-OH: The 4-OMe group increases lipophilicity (LogP), enhancing membrane permeability across the parasite's digestive vacuole membrane. 4-OH compounds are too polar and exist as quinolones, which bind poorly to heme.

-

Metabolic Stability: The 4-OMe is a site of metabolic vulnerability (O-demethylation by CYP450s). Steric protection (e.g., substituents at C3 or C5) can retard this metabolism.

-

Anticancer Activity (MDR Reversal)

4-methoxy quinolines have gained traction as inhibitors of P-glycoprotein (P-gp), the efflux pump responsible for Multi-Drug Resistance (MDR).

-

Key Interaction: The methoxy oxygen acts as a hydrogen bond acceptor for amino acid residues within the P-gp transmembrane domain.

-

Position 6 vs Position 4: While Quinine (6-methoxy) is a classic MDR inhibitor, synthetic 4-methoxy derivatives often show higher specificity for Breast Cancer Resistance Protein (BCRP).

Visualization: SAR Decision Map

Figure 2: Strategic substitution points on the 4-methoxy quinoline scaffold.

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical shifts observed when modifying the C4 position.

| Substituent (C4) | Hammett Constant ( | Electronic Effect | LogP (Approx) | pKa (N1) | Primary Liability |

| -H | 0.00 | Neutral | 2.0 | 4.9 | Metabolic Oxidation |

| -Cl | +0.23 | Inductive Withdrawal | 2.5 | 3.8 | Nucleophilic Displacement |

| -NH2 | -0.66 | Strong Donation | 1.8 | 9.1 | Acetylation/Phase II |

| -OCH3 | -0.27 | Resonance Donation | 2.4 | 6.5 | O-Demethylation |

Note: Data derived from standard QSAR parameters. pKa values are approximate for the quinoline nitrogen.

Part 5: Experimental Protocols (Bioassay)

In Vitro Cytotoxicity Assay (MTT Protocol)

To evaluate the anticancer potential of synthesized 4-methoxy quinolines.

-

Cell Seeding: Seed MCF-7 or HeLa cells (

cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2. -

Compound Treatment:

-

Dissolve 4-methoxy quinoline derivatives in DMSO (Stock 10mM).

-

Prepare serial dilutions in culture media.

-

Add to wells (Final DMSO < 0.5%).

-

-

Incubation: Treat for 48 or 72 hours.

-

MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Principle: Mitochondrial reductase in viable cells converts yellow MTT to purple formazan.

-

-

Solubilization: Aspirate media; add DMSO (100 µL) to dissolve formazan crystals.

-

Measurement: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

-

BenchChem. (2025).[5] Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine. Retrieved from

-

Atlantis Press. (2017).[11] Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from

-

National Institutes of Health (PMC). (2025). Recent advances in functionalized quinoline scaffolds and hybrids. Retrieved from

-

Chemistry LibreTexts. (2020). How Delocalized Electrons Affect pKa Values. Retrieved from

-

ResearchGate. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 9. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

- 10. 8-Methoxy-4-(4-methoxyphenyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]

Unlocking the Quinoline-4-Carbohydrazide Scaffold: A Technical Guide to Anticancer Drug Design

Executive Summary

The quinoline-4-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. In the context of oncology, this scaffold bridges the gap between classic DNA intercalators and modern targeted kinase inhibitors. This technical guide synthesizes recent advancements in the design, synthesis, and evaluation of these derivatives, offering a roadmap for researchers to exploit their multi-target potential against EGFR, VEGFR, and downstream apoptotic pathways.

Part 1: Chemical Basis & Rational Design[1][2]

The Pharmacophore Argument

The quinoline ring provides a planar, aromatic surface facilitating hydrophobic interactions (

-

Hydrogen Bonding Network: The hydrazide motif acts as a versatile donor/acceptor system. In the active site of tyrosine kinases (e.g., EGFR), the carbonyl oxygen and hydrazidic nitrogens often form water-mediated or direct hydrogen bonds with residues like Met793 or Thr790.

-

Spacer Flexibility: Unlike rigid amides, the hydrazide linker introduces a degree of rotational freedom, allowing the attached "tail" (often an aryl or heterocyclic moiety) to orient deeply into hydrophobic sub-pockets (e.g., the selectivity pocket of VEGFR-2).

-

Hybridization Potential: The terminal amino group (-NH2) is highly nucleophilic, serving as a "chemical hook" for Schiff base formation (hydrazones) or coupling with acids/chlorides to form hybrid molecules (e.g., Quinoline-Chalcone or Quinoline-Acrylamide hybrids).

Structure-Activity Relationship (SAR) Insights

-

Position 2 (C2): Substitution with bulky aryl groups (e.g., 4-bromophenyl, 4-methoxyphenyl) enhances lipophilicity and potency. Electron-withdrawing groups (EWG) here often improve metabolic stability.

-

Position 4 (Linker): The hydrazide is essential. Cyclization of this linker into oxadiazoles or triazoles often retains activity but alters solubility profiles.

-

Positions 6, 7, 8: Substituents here modulate the electronic density of the quinoline ring. A C7-chloro or C6-fluoro group frequently increases potency by influencing the pKa of the ring nitrogen, affecting binding affinity.

Part 2: Synthetic Architectures

The most robust route to these derivatives utilizes the Pfitzinger Reaction , favored for its atom economy and scalability.

Validated Synthesis Protocol

Objective: Synthesis of 2-substituted-quinoline-4-carbohydrazide precursors.

Step 1: Pfitzinger Cyclization

-

Reagents: Isatin (1.0 eq), Acetophenone derivative (1.0 eq), 33% KOH (aq).

-

Procedure: Reflux the mixture in ethanol for 12–24 hours. The isatin ring opens and condenses with the ketone to form the quinoline-4-carboxylic acid.

-

Workup: Acidify with HCl to precipitate the carboxylic acid. Yields are typically high (70–90%).

Step 2: Fischer Esterification

-

Reagents: Quinoline-4-carboxylic acid, Absolute Ethanol, conc. H2SO4 (cat.).[1]

-

Procedure: Reflux for 8–12 hours.

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

-

Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The spot should shift to a higher Rf value (less polar).

Step 3: Hydrazinolysis

-

Reagents: Quinoline-4-ester, Hydrazine Hydrate (99%, excess).

-

Procedure: Reflux in ethanol for 6–10 hours.

-

Observation: The product often precipitates out of the hot solution as a solid mass upon cooling.

-

Purification: Recrystallization from ethanol/DMF.

Step 4: Hybridization (Derivative Formation)

-

Route A (Hydrazones): React with aromatic aldehydes in ethanol with catalytic acetic acid.

-

Route B (Amides): Coupling with carboxylic acids using EDCI/HOBt in DMF (for acid-sensitive moieties).

Visualization: Synthetic Workflow

Figure 1: Step-wise synthetic pathway from Isatin precursors to functionalized Quinoline-4-carbohydrazide derivatives.[1][2]

Part 3: Mechanistic Pharmacology

The anticancer efficacy of quinoline-4-carbohydrazides is rarely mono-mechanistic. They function as multi-target agents , addressing the heterogeneity of tumors.

Kinase Inhibition (EGFR & VEGFR)[5][6]

-

EGFR (Epidermal Growth Factor Receptor): Derivatives bearing acrylamide or bulky aromatic tails mimic the binding mode of Lapatinib. They occupy the ATP-binding pocket, preventing autophosphorylation.

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor): By inhibiting this receptor, these compounds cut off the tumor's blood supply (anti-angiogenesis).[3] The quinoline nitrogen often interacts with the hinge region of the kinase.

Apoptosis Induction

Beyond kinase inhibition, these molecules trigger the intrinsic apoptotic pathway:

-

Bax/Bcl-2 Ratio: Treatment leads to upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2.

-

Caspase Cascade: Activation of Caspase-9 (initiator) and Caspase-3 (executioner) leads to DNA fragmentation and cell death.

-

Cell Cycle Arrest: Many derivatives arrest cells at the G2/M phase, likely by interfering with tubulin polymerization or Topoisomerase II activity.

Visualization: Signaling Cascade

Figure 2: Multi-target mechanism of action showing simultaneous inhibition of kinase signaling and DNA replication pathways.

Part 4: Preclinical Evaluation Protocols

To ensure data integrity and reproducibility, the following protocols are recommended.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of viability.

-

Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in 96-well plates (

cells/well). Incubate for 24h. -

Treatment: Add test compounds dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (0.1

M – 100 -

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Formazan crystals form.

-

Solubilization: Dissolve crystals in DMSO (100

L). -

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Molecular Docking (In Silico Validation)

Before synthesis, validate the design against crystal structures.

-

Protein Prep: Download PDB structures (e.g., 1M17 for EGFR, 4ASD for VEGFR-2). Remove water/ligands; add polar hydrogens.

-

Ligand Prep: Draw structure in ChemDraw; minimize energy (MM2 force field).

-

Grid Generation: Define the active site box centered on the co-crystallized ligand.

-

Docking: Use AutoDock Vina or Glide. Look for binding energies < -8.0 kcal/mol and H-bonds < 3.0 Å.

Part 5: Comparative Data Synthesis

The following table summarizes the potency of recent quinoline-4-carbohydrazide hybrids against key cancer cell lines. Note the correlation between the "Hybrid Motif" and specific activity.

| Compound Class | Hybrid Motif | Target Mechanism | IC50 (MCF-7 Breast) | IC50 (A549 Lung) | Reference |

| Quinoline-Acrylamide | 3-(4-nitrophenyl)acrylamide | EGFR Inhibition (0.22 | 2.71 | 3.15 | [1] |

| Quinoline-Chalcone | 4-chlorophenyl chalcone | PI3K/Akt Inhibition | 5.29 | 1.91 | [2] |

| Quinoline-Hydrazone | 2,4-dichlorobenzylidene | Apoptosis / Tubulin | 4.12 | 3.80 | [3] |

| Standard | Doxorubicin | DNA Intercalation | 6.18 | ~1.5 | -- |

Data interpretation: The acrylamide hybrid (Row 1) shows superior potency to Doxorubicin in breast cancer lines, likely due to dual EGFR targeting.

References

-

Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 2024.

-

New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 2020.

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 2016.[4]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 2023.[5]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Pharmaceuticals, 2020.

Sources

- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety | MDPI [mdpi.com]

- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]

An In-depth Technical Guide to the 1,5-Benzodiazepine Scaffold: Physicochemical Properties and Biological Activities of C17H15N3O2 Isomers

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and biological significance of compounds with the molecular formula C17H15N3O2, focusing on the prevalent 1,5-benzodiazepine scaffold. This document is intended for researchers, medicinal chemists, and professionals in drug discovery and development, offering insights into the therapeutic potential and experimental considerations for this class of compounds.

Introduction: The Prominence of the 1,5-Benzodiazepine Core

The molecular formula C17H15N3O2 represents a variety of isomers, many of which belong to the 1,5-benzodiazepine class of heterocyclic compounds. The 1,5-benzodiazepine structure, characterized by a seven-membered diazepine ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry.[1] These compounds have garnered significant attention due to their wide spectrum of biological activities, including anticonvulsant, anxiolytic, sedative, anti-inflammatory, and antimicrobial properties.[1] The versatility of the 1,5-benzodiazepine core allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles. This guide will delve into the fundamental properties of C17H15N3O2 isomers, with a particular focus on those incorporating the 1,5-benzodiazepine motif, and explore their synthesis and therapeutic applications.

Molecular and Physicochemical Properties of C17H15N3O2 Isomers

The molecular weight of C17H15N3O2 is a fundamental property for the identification and characterization of its various isomers. The table below summarizes key computed physicochemical properties for representative C17H15N3O2 isomers, providing a comparative overview for researchers.

| Property | Value |

| Molecular Formula | C17H15N3O2 |

| Molecular Weight | 293.32 g/mol |

| Monoisotopic Mass | 293.116427 g/mol |

| Hydrogen Bond Donors | 0-1 |

| Hydrogen Bond Acceptors | 3-5 |

| Rotatable Bonds | 1-3 |

| Topological Polar Surface Area (TPSA) | 45-70 Ų |

| Predicted LogP (XlogP) | 2.0-3.5 |

Note: The values presented are a range derived from computational predictions for various C17H15N3O2 isomers and should be confirmed experimentally.

The predicted LogP values suggest that these compounds generally possess moderate lipophilicity, a key factor for oral bioavailability and cell membrane permeability. The number of hydrogen bond donors and acceptors, along with the TPSA, are critical determinants of a molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Synthesis of the 1,5-Benzodiazepine Scaffold

The synthesis of 1,5-benzodiazepines is a well-established area of organic chemistry, with numerous methodologies developed to afford a diverse range of derivatives. A common and efficient approach involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[2]

General Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of 1,5-benzodiazepine derivatives.

Caption: Generalized synthesis of 1,5-benzodiazepines.

Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

This protocol provides a representative procedure for the synthesis of a 1,5-benzodiazepine derivative, which can be adapted for the synthesis of specific C17H15N3O2 isomers.

Materials:

-

o-Phenylenediamine (1 equivalent)

-

Substituted 1,3-diketone (1 equivalent)

-

Glacial Acetic Acid (solvent)

-

Ethanol (recrystallization solvent)

Procedure:

-

Dissolve o-phenylenediamine (1.0 eq) and the substituted 1,3-diketone (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into ice-cold water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to yield the desired 1,5-benzodiazepine derivative.

Causality in Experimental Choices:

-

Glacial Acetic Acid: Acts as both a solvent and a catalyst for the condensation reaction.

-

Ice-cold water and neutralization: These steps are crucial for the precipitation and isolation of the product from the acidic reaction medium.

-

Recrystallization: This is a standard purification technique to obtain a product of high purity by removing unreacted starting materials and byproducts.

Biological Activities and Therapeutic Potential

The 1,5-benzodiazepine scaffold is associated with a broad range of pharmacological activities, making it a highly attractive framework for drug discovery.

Antimicrobial Activity

Several studies have demonstrated the potent antimicrobial activity of 1,5-benzodiazepine derivatives against a variety of bacterial and fungal strains.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of specific substituents on the benzodiazepine core can significantly influence the antimicrobial spectrum and potency. For instance, the introduction of thiazole or thiophene moieties has been shown to enhance antimicrobial efficacy.[3]

Anticonvulsant and Anxiolytic Activity

The central nervous system (CNS) effects of benzodiazepines are well-documented, with many derivatives exhibiting anticonvulsant and anxiolytic properties.[1] These effects are primarily mediated through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] The binding of benzodiazepines to this receptor increases the frequency of chloride channel opening, leading to neuronal hyperpolarization and a reduction in neuronal excitability.

Anti-inflammatory Activity

Certain 1,5-benzodiazepine derivatives have been reported to possess anti-inflammatory properties. The mechanism underlying this activity is not fully elucidated but may involve the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory cytokine production.

Signaling Pathway: GABA-A Receptor Modulation

The anxiolytic and anticonvulsant effects of many benzodiazepines are a direct result of their interaction with the GABA-A receptor, a ligand-gated ion channel. The following diagram illustrates this key signaling pathway.

Caption: Modulation of GABA-A receptor by benzodiazepines.

Conclusion

The molecular formula C17H15N3O2 encompasses a diverse group of isomers, with the 1,5-benzodiazepine scaffold being a prominent and therapeutically significant structural motif. These compounds exhibit a wide array of biological activities, underscoring their potential in the development of new therapeutic agents. This guide has provided a foundational understanding of their physicochemical properties, synthetic strategies, and pharmacological relevance. Further research into specific isomers is warranted to fully elucidate their structure-activity relationships and to unlock their full therapeutic potential.

References

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. (2022, August 5). International Journal of Pharmaceutical Research and Applications. Retrieved February 24, 2026, from [Link]

-

Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]

-

1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (2013, June 9). ISCA. Retrieved February 24, 2026, from [Link]

-

1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 24, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide via the Pfitzinger Reaction

Affiliation: Advanced Organic Synthesis Core, Institute for Pharmaceutical Innovation

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-methoxyphenyl)quinoline-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry due to the established pharmacological activities of the quinoline scaffold. The protocol herein leverages the classical Pfitzinger reaction, a robust and reliable method for the construction of quinoline-4-carboxylic acids from isatin and a carbonyl compound. This guide offers a detailed, step-by-step experimental procedure, mechanistic insights, and expert commentary to ensure reproducible and efficient synthesis. It is intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The functionalization of the quinoline core at the 2 and 4 positions can significantly modulate its pharmacological profile. Specifically, the introduction of a carbohydrazide moiety at the 4-position is a common strategy for generating novel bioactive molecules, as hydrazides are known to be versatile intermediates for the synthesis of various heterocyclic systems and can act as effective pharmacophores.

This application note details the synthesis of 2-(4-methoxyphenyl)quinoline-4-carbohydrazide, a compound that combines the established quinoline core with a methoxyphenyl group, a common feature in many biologically active compounds, and a reactive carbohydrazide handle for further derivatization.

The Pfitzinger Reaction: Mechanistic Underpinnings

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a cornerstone of quinoline synthesis. The reaction condenses isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.

The generally accepted mechanism proceeds as follows:

-

Base-catalyzed Aldol Addition: The reaction initiates with the deprotonation of the α-carbon of the carbonyl compound (in this case, 4-methoxyacetophenone) by a base, forming an enolate. This enolate then attacks the electrophilic C3-ketone of isatin.

-

Ring Opening: The resulting adduct undergoes base-catalyzed ring-opening of the isatin lactam.

-

Cyclization and Dehydration: Subsequent intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid.

This multi-step process provides a straightforward entry into a wide array of substituted quinolines. The choice of base and reaction conditions can be critical for optimizing the yield and purity of the product.

Experimental Workflow Overview

The synthesis of the target compound is achieved in a two-step sequence. First, the Pfitzinger reaction is employed to synthesize the intermediate, 2-(4-methoxyphenyl)quinoline-4-carboxylic acid. This is followed by the conversion of the carboxylic acid to the corresponding carbohydrazide via reaction with hydrazine hydrate.

Application Note: Characterization of Carbohydrazide by FTIR Spectroscopy

An In-depth Analysis of Carbonyl and N-H Vibrational Modes

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the characterization of carbohydrazide (CH₆N₄O) using Fourier Transform Infrared (FTIR) spectroscopy. Carbohydrazide is a critical chemical intermediate and oxygen scavenger whose molecular structure and solid-state interactions can be effectively elucidated with FTIR.[1][2] We delve into the theoretical principles behind the characteristic infrared absorption bands of carbohydrazide, with a specific focus on the N-H and carbonyl (C=O) stretching vibrations. Detailed, field-proven protocols for sample preparation using both the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques are presented. The analysis section provides a definitive assignment of the key spectral bands, highlighting how features such as peak position, broadening, and intensity reveal extensive intermolecular hydrogen bonding in the solid state. This guide serves as an essential resource for researchers requiring robust analytical methods for the identification and structural assessment of carbohydrazide and related compounds.

Introduction

Carbohydrazide, OC(N₂H₃)₂, is a bifunctional molecule featuring a central carbonyl group flanked by two hydrazine-like moieties. It is a white, water-soluble solid that serves a variety of industrial roles, most notably as a highly effective oxygen scavenger in high-pressure boiler systems to prevent corrosion.[2] Its derivatives are also widely found in pharmaceuticals, herbicides, and polymers.[1]

Given its utility, the unambiguous identification and quality control of carbohydrazide are paramount. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique for this purpose. It probes the vibrational modes of a molecule's functional groups, generating a unique spectral "fingerprint".[3]

This note focuses specifically on the most diagnostically significant regions in carbohydrazide's IR spectrum: the N-H stretching region (~3400-3100 cm⁻¹) and the C=O stretching region (~1700-1600 cm⁻¹). The precise frequencies of these bands are exquisitely sensitive to the molecule's local chemical environment, particularly the presence of intermolecular hydrogen bonding, which dictates its solid-state structure and properties.

Theoretical Background: Key Vibrational Modes

A molecule absorbs infrared radiation when the frequency of the radiation matches the frequency of one of its natural modes of vibration, resulting in a change in the molecule's dipole moment.[4] For carbohydrazide, the most informative vibrations are the stretching modes of the N-H and C=O bonds.

N-H Stretching Vibrations

The carbohydrazide molecule contains both primary (-NH₂) and secondary (-NH-) amine groups.

-

Primary Amines (-NH₂): These groups give rise to two distinct stretching bands: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.

-

Secondary Amines (-NH-): These groups typically show a single stretching band.

In a theoretical, non-interacting state, these N-H stretching bands would appear as relatively sharp peaks in the 3500-3300 cm⁻¹ region.[5][6] However, in the solid state, carbohydrazide molecules act as both hydrogen bond donors (via N-H) and acceptors (via the C=O oxygen). This leads to the formation of an extensive network of intermolecular N-H···O=C hydrogen bonds.

This hydrogen bonding has profound and predictable effects on the spectrum:

-

Frequency Shift: The N-H bond is weakened when it participates in a hydrogen bond, which lowers the energy required to stretch it. This results in a significant shift of the absorption bands to lower wavenumbers (a "red shift").[7][8]

-

Band Broadening: The hydrogen bonds create a distribution of N-H bond lengths and strengths within the crystal lattice, causing the absorption bands to become very broad.[8][9]

-

Increased Intensity: Hydrogen bonding increases the polarity of the N-H bond, leading to a much stronger absorption intensity.[7][10]

Carbonyl (C=O) Stretching Vibration (Amide I Band)

The C=O double bond stretch is one of the most prominent features in an IR spectrum due to its large change in dipole moment during vibration.[9] In amides and related compounds, this is often referred to as the "Amide I" band. For a simple, non-conjugated ketone, this band appears around 1715 cm⁻¹.[3]

In carbohydrazide, two main factors influence the position of the C=O band:

-

Resonance: The lone pair of electrons on the adjacent nitrogen atoms can be delocalized into the C=O π-system. This reduces the double-bond character of the carbonyl group, weakening it and lowering its stretching frequency.

-

Hydrogen Bonding: As the carbonyl oxygen acts as the primary hydrogen bond acceptor (N-H···O=C), electron density is pulled away from the C=O bond. This further weakens the bond and causes an additional, significant shift to a lower wavenumber.[7]

Therefore, the combination of resonance and strong intermolecular hydrogen bonding is expected to shift the C=O band of carbohydrazide well below the typical 1700 cm⁻¹ mark.

Experimental Protocols

Accurate FTIR analysis depends critically on correct sample preparation. Below are protocols for the two most common methods for solid samples.

Diagram: Experimental Workflow for FTIR Analysis

Caption: Experimental workflow for FTIR analysis of carbohydrazide.

Protocol 1: KBr Pellet (Transmission) Method

This classic technique involves dispersing the solid sample within an IR-transparent salt matrix, typically potassium bromide (KBr).[11][12]

Materials and Equipment:

-

FTIR Spectrometer

-

Carbohydrazide sample

-

Spectroscopy-grade KBr powder (stored in a desiccator or oven at ~110°C)

-

Agate mortar and pestle

-

Hydraulic press and pellet-forming die set

-

Spatula

Procedure:

-

Preparation: Place approximately 100-200 mg of dry KBr powder into the agate mortar. Add 1-2 mg of the carbohydrazide sample (a sample-to-KBr ratio of ~1:100).

-

Causality: KBr is hygroscopic; using dry KBr is critical to prevent a large, broad O-H band from water (~3400 cm⁻¹) from obscuring the N-H stretching region of the sample.[13]

-

-

Grinding: Grind the mixture thoroughly for 3-5 minutes. The goal is to reduce the particle size of the sample to less than the wavelength of the IR light (~2 microns) to minimize scattering (which causes a sloping baseline).[13][14] The mixture should appear homogeneous and powder-like.

-

Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for about 2 minutes.

-

Self-Validation: A high-quality pellet will be thin and either transparent or uniformly translucent. If the pellet is opaque or cloudy, it indicates poor grinding or moisture contamination.

-

-

Data Acquisition: a. Acquire a background spectrum using either an empty sample holder or a pellet made from pure KBr. This step is crucial to ratio out the instrument's and atmosphere's (H₂O, CO₂) own signals. b. Place the carbohydrazide-KBr pellet into the sample holder and acquire the sample spectrum .

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation. The sample is placed in direct contact with a crystal of high refractive index (e.g., diamond).[12][15]

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory

-

Carbohydrazide sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Ensure the ATR crystal surface is perfectly clean. Acquire a background spectrum of the clean, empty crystal.

-

Causality: This background measurement accounts for the absorbance of the crystal itself and the ambient atmosphere.[15]

-

-

Sample Application: Place a small amount of carbohydrazide powder onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press anvil and apply firm, consistent pressure.

-

Causality: Good contact between the sample and the crystal is essential for the IR beam's evanescent wave to penetrate the sample effectively and produce a strong, high-quality spectrum.[11]

-

-

Data Acquisition: Acquire the sample spectrum .

-

Cleaning: After analysis, thoroughly clean the crystal surface with a solvent-moistened soft tissue (e.g., isopropanol) to prevent cross-contamination.

Data Analysis and Interpretation

The solid-state FTIR spectrum of carbohydrazide is dominated by strong, broad absorptions characteristic of an extensively hydrogen-bonded system.

Diagram: Intermolecular Hydrogen Bonding in Carbohydrazide

Caption: N-H···O=C hydrogen bonding between carbohydrazide molecules.

Table 1: Key FTIR Absorption Bands for Solid Carbohydrazide

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Intensity | Shape |

| 3330 - 3300 | Asymmetric N-H stretch (-NH₂) | Strong | Broad |

| ~3200 | Symmetric N-H stretch (-NH₂) and -NH- stretch | Strong | Very Broad |

| 1645 - 1625 | C=O stretch (Amide I band), red-shifted by resonance and H-bonding | Very Strong | Sharp to Moderately Broad |

| 1620 - 1580 | -NH₂ scissoring (bending) | Medium | Sharp |

| 1550 - 1520 | N-H bending and C-N stretching (Amide II band) | Medium | Sharp |

Discussion of Spectral Features

-

N-H Stretching Region (3330-3150 cm⁻¹): The bands in this region are significantly shifted to lower frequencies compared to "free" amines (3500-3300 cm⁻¹).[5][6] The presence of multiple, overlapping, and very broad bands confirms the existence of strong intermolecular hydrogen bonding involving both the primary and secondary amine groups.[7][16] The band around 3315 cm⁻¹ is typically assigned to the asymmetric -NH₂ stretch, while the broader absorption centered near 3200 cm⁻¹ arises from the symmetric -NH₂ and the secondary -NH- stretches.

-

Carbonyl (C=O) Stretching Region (1645-1625 cm⁻¹): The most intense band in the spectrum appears in this region. Its position is significantly lower than that of a simple ketone (~1715 cm⁻¹) or even a typical secondary amide (1680-1650 cm⁻¹).[6] This substantial red shift provides definitive proof of the carbonyl group's role as a strong hydrogen bond acceptor, which weakens the C=O double bond.[7][9]

-

Bending Modes (1620-1520 cm⁻¹): Below the powerful C=O stretch, bands corresponding to the in-plane bending (scissoring) of the -NH₂ groups and mixed C-N/N-H vibrations (Amide II) are observed. These provide further conformational information but are often of secondary importance to the primary stretching modes for identification.

Conclusion

FTIR spectroscopy is an indispensable tool for the rapid and reliable characterization of carbohydrazide. The analysis of the N-H and C=O stretching regions provides more than just a chemical fingerprint; it offers profound insight into the supramolecular assembly of the molecules in the solid state. The characteristic low-wavenumber positions and significant broadening of both the N-H (3330-3150 cm⁻¹) and C=O (~1630 cm⁻¹) stretching bands serve as direct and unambiguous evidence of the extensive intermolecular hydrogen bonding that defines the structure and properties of this important compound. The protocols and spectral interpretations provided herein offer a robust framework for researchers in quality control, materials science, and drug development.

References

-

ResearchGate. (n.d.). IR study on the hydrogen-bonding motif. Retrieved February 25, 2026, from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR and 1H NMR for thiocarbohydrazide prepared through methanol and water synthetic pathways. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (n.d.). A full vibrational assignment of carbohydrazide based on the B3LYP/cc-pVTZ level of theory. Retrieved February 25, 2026, from [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 25, 2026, from [Link]

-

MDPI. (2023, January 5). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Retrieved February 25, 2026, from [Link]

-

National Institutes of Health. (n.d.). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Retrieved February 25, 2026, from [Link]

-

Semantic Scholar. (n.d.). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Retrieved February 25, 2026, from [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved February 25, 2026, from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra showing the effect of hydrogen bonding for various.... Retrieved February 25, 2026, from [Link]

-

arXiv.org. (2016, June 14). Effect of hydrogen bonding on infrared absorption intensity. Retrieved February 25, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved February 25, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (n.d.). Carbohydrazide. Retrieved February 25, 2026, from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. Retrieved February 25, 2026, from [Link]

-

SlideShare. (n.d.). Carbohydrazide Vs Hydrazine A Comparative Study. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a) C = O stretching regions and b) NH stretching vibration regions. Retrieved February 25, 2026, from [Link]

-

National Institutes of Health. (n.d.). Applications of infrared spectroscopy in polysaccharide structural analysis: Progress, challenge and perspective. Retrieved February 25, 2026, from [Link]

-

PubMed. (2011, August 15). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. Retrieved February 25, 2026, from [Link]

-

RX MARINE. (n.d.). Oxygen Scavenger Carbohydrazide. Retrieved February 25, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Number of Vibrational Modes in a Molecule. Retrieved February 25, 2026, from [Link]

Sources

- 1. Carbohydrazide - Wikipedia [en.wikipedia.org]

- 2. Oxygen Scavenger Carbohydrazide | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. jascoinc.com [jascoinc.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. researchgate.net [researchgate.net]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. researchgate.net [researchgate.net]

Advanced Synthesis Protocol: 1,3,4-Oxadiazole Scaffolds from 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide

Executive Summary

This application note details the strategic synthesis of 1,3,4-oxadiazole derivatives utilizing 2-(4-methoxyphenyl)quinoline-4-carbohydrazide as the critical divergent intermediate. The fusion of the quinoline pharmacophore with the 1,3,4-oxadiazole ring system creates a "hybrid scaffold" widely recognized for synergistic biological activities, including anticancer (EGFR kinase inhibition), antibacterial, and antitubercular properties [1, 2].

This guide prioritizes reproducibility and scalability , offering three distinct cyclization pathways to access a library of functionalized derivatives.

Precursor Assembly: The Pfitzinger Strategy

Before accessing the oxadiazole core, high-purity carbohydrazide precursor must be synthesized. We utilize a modified Pfitzinger reaction, favored for its atom economy and high yields compared to the Skraup or Friedländer syntheses.

Step 1: Synthesis of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid

The reaction of isatin with 4-methoxyacetophenone under strong basic conditions yields the quinoline acid via ring expansion.

-

Reagents: Isatin (10 mmol), 4-Methoxyacetophenone (10 mmol), KOH (33% aq), Ethanol.

-

Protocol:

-

Dissolve isatin and 4-methoxyacetophenone in ethanol (30 mL).

-

Add 33% aqueous KOH (10 mL) dropwise.

-

Reflux for 12–16 hours. Monitor by TLC (Ethyl acetate:Hexane 3:7).

-

Cool to room temperature and pour into crushed ice.

-

Acidify with glacial acetic acid to pH 4–5. The yellow precipitate is the target acid.

-

Filter, wash with cold water, and recrystallize from ethanol.

-

Checkpoint: Expected MP: ~214–216 °C [3].[1]

-

Step 2: Esterification and Hydrazinolysis

Direct conversion of the acid to hydrazide is sluggish; the ethyl ester intermediate acts as an activated species for nucleophilic attack by hydrazine.

-

Reagents: Ethanol, Conc.[2] H₂SO₄, Hydrazine Hydrate (99%).

-

Protocol:

-

Esterification: Reflux the acid (10 mmol) in absolute ethanol (50 mL) with catalytic H₂SO₄ (1 mL) for 10 hours. Neutralize and extract to obtain Ethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate .

-

Hydrazinolysis: Dissolve the ester (10 mmol) in ethanol (30 mL). Add hydrazine hydrate (50 mmol, 5 equiv) excess to prevent dimer formation.

-

Reflux for 6–8 hours. A solid precipitate usually forms upon cooling.

-

Filter and recrystallize from ethanol to yield 2-(4-methoxyphenyl)quinoline-4-carbohydrazide .

-

Divergent Synthesis of 1,3,4-Oxadiazoles

Once the carbohydrazide is secured, three pathways are available depending on the desired substitution at the 5-position of the oxadiazole ring.

Pathway A: Synthesis of Oxadiazole-2-thiols (Thione Substitution)

Target: 5-(2-(4-methoxyphenyl)quinolin-4-yl)-1,3,4-oxadiazole-2-thiol. Mechanism: Nucleophilic attack of the hydrazide nitrogen on Carbon Disulfide (CS₂), followed by base-mediated cyclization.

Protocol:

-

Dissolution: Dissolve the carbohydrazide (1 mmol) in ethanol (15 mL) containing KOH (1.5 mmol).

-

Addition: Add Carbon Disulfide (CS₂, 2 mmol) dropwise (Caution: CS₂ is highly flammable and toxic).

-

Reflux: Heat at reflux for 10–12 hours until H₂S evolution ceases (test with lead acetate paper).

-

Workup: Concentrate the solvent. Pour the residue into ice water and acidify with dilute HCl.

-

Purification: Filter the resulting precipitate and recrystallize from ethanol/DMF.

-

Why this works: The basic medium facilitates the formation of the xanthate-like intermediate, which cyclizes with the loss of H₂S [4].

Pathway B: Synthesis of 2,5-Disubstituted Oxadiazoles (POCl₃ Method)

Target: 2-(Aryl)-5-(2-(4-methoxyphenyl)quinolin-4-yl)-1,3,4-oxadiazole. Mechanism: Phosphorus Oxychloride (POCl₃) acts as both a solvent and a dehydrating agent, activating the carboxylic acid to an acyl chloride/imidoyl chloride species in situ.

Protocol:

-

Mix: In a round-bottom flask, combine the carbohydrazide (1 mmol) and the substituted Aromatic Acid (1 mmol) (e.g., Benzoic acid, Salicylic acid).

-

Activation: Add POCl₃ (5 mL) carefully.

-

Reflux: Reflux on an oil bath for 4–6 hours.

-

Safety Note: Use a calcium chloride guard tube. POCl₃ reacts violently with moisture.

-

-

Quenching (Critical): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring to decompose excess POCl₃.

-

Neutralization: Neutralize with solid NaHCO₃ or ammonia solution to precipitate the product.

-

Purification: Recrystallize from methanol or ethanol.

-

Yield Expectations: High (70–90%). This is the most robust method for aryl-substituted derivatives [5].

Pathway C: Oxidative Cyclization of Schiff Bases

Target: 2-(Aryl)-5-(2-(4-methoxyphenyl)quinolin-4-yl)-1,3,4-oxadiazole (Alternative mild condition). Mechanism: Formation of hydrazone followed by oxidative ring closure using Iodine (I₂) or Chloramine-T.

Protocol:

-

Schiff Base Formation: Reflux carbohydrazide (1 mmol) with an Aromatic Aldehyde (1 mmol) in ethanol with catalytic acetic acid for 2–4 hours. Isolate the hydrazone.

-

Cyclization: Dissolve the hydrazone (1 mmol) in DMSO or Dichloromethane.

-

Oxidation: Add Iodine (I₂, 1.5 mmol) and Potassium Carbonate (K₂CO₃, 3 mmol).

-

Stir: Stir at room temperature (or mild heat 40°C) for 6–12 hours.

-

Quench: Treat with 5% Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extract: Extract with organic solvent, dry, and concentrate.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthesis flow.

Figure 1: Strategic workflow for accessing diverse oxadiazole derivatives from the quinoline precursor.

Comparative Analysis of Methods

| Feature | Pathway A (CS₂) | Pathway B (POCl₃) | Pathway C (Oxidative) |

| Product Type | Oxadiazole-2-thiol | 2,5-Diaryl Oxadiazole | 2,5-Diaryl Oxadiazole |

| Key Reagents | CS₂, KOH | POCl₃, Ar-COOH | Ar-CHO, I₂, K₂CO₃ |

| Reaction Time | 10–16 Hours | 4–6 Hours | 6–12 Hours |

| Yield | Moderate (60–75%) | High (75–90%) | Good (65–80%) |

| Advantage | Introduces thiol handle for further alkylation | One-pot, high efficiency | Mild conditions, avoids POCl₃ |

| Safety Concern | CS₂ is toxic/flammable | POCl₃ is corrosive/water-reactive | Iodine staining |

Troubleshooting & Optimization

-

Low Yield in Pfitzinger Reaction: Ensure the 4-methoxyacetophenone is fresh. The methoxy group is electron-donating, which generally facilitates the reaction, but impurities can hinder crystallization.

-

POCl₃ Quenching Issues: If the product forms a sticky gum upon quenching POCl₃, decant the water and triturate the residue with a small amount of cold methanol to induce crystallization.

-

Hydrazide Solubility: The quinoline carbohydrazide can be insoluble in cold ethanol. Ensure the reaction mixture is hot before filtering off impurities, or use a DMF/Ethanol mix for recrystallization.

References

-

Sharma, A. S., et al. (2023).[3] "Recent Updates on Synthesis, Biological Activity, and Structure-activity Relationship of 1,3,4-Oxadiazole-quinoline Hybrids: A Review." Current Organic Synthesis, 20(7), 758-787.[3]

-

Al-Wahaibi, L. H., et al. (2023). "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega.

-

Al-Faiyz, Y. (2012). "2-(4-Methylphenyl)quinoline-4-carboxylic acid." Acta Crystallographica Section E, 68(Pt 5).

-

Glitzenstein, M., et al. (2022). "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Molecules, 27(8), 2423.

-

Naveena, C. S., et al. (2016). "Synthesis and Biological Properties of Some Novel 1,3,4-oxadiazole with Quinoline Moiety." Der Pharma Chemica, 8(18), 272-279.

Sources

Application Note: Optimized TLC Solvent Systems for Quinoline Hydrazide Separation

Abstract & Scope

Quinoline hydrazides represent a challenging class of compounds in medicinal chemistry, often serving as scaffolds for anti-tubercular, anticancer, and antimicrobial agents. Their chromatographic behavior is governed by a dichotomy: the quinoline ring is lipophilic and basic, while the hydrazide moiety is highly polar and capable of significant hydrogen bonding.

This guide provides a rational, evidence-based protocol for selecting Thin Layer Chromatography (TLC) solvent systems. It moves beyond trial-and-error by addressing the specific physicochemical interactions—specifically silanol activity and hydrogen bond donation—that cause common issues like tailing and poor resolution in this compound class.

Physicochemical Context: The Separation Challenge

To separate quinoline hydrazides effectively, one must understand the molecular forces at play on a standard Silica Gel 60

-

The Basicity Factor: The nitrogen atom in the quinoline ring (pKa ~4.9) interacts strongly with the acidic silanol groups (

) of the stationary phase. This acid-base interaction is the primary cause of "tailing" (comet-like spots). -

The Polarity Factor: The hydrazide group (

) increases polarity significantly compared to the parent quinoline. Standard non-polar systems (e.g., 100% Hexane) will leave these compounds at the baseline ( -

Solubility: Hydrazides often exhibit poor solubility in non-polar solvents, necessitating the use of chlorinated solvents or alcohols for sample loading.

Experimental Protocol

Sample Preparation

-

Concentration: Prepare a 1.0 – 5.0 mg/mL solution.

-

Solvent: Dissolve the sample in Dichloromethane (DCM) or a DCM:Methanol (9:1) mixture. Avoid using high-boiling solvents like DMSO or DMF, as they are difficult to remove from the silica and will cause artificial streaking.

-

Spotting: Apply 1-2

L spots, 1.5 cm from the bottom edge. Ensure the spot diameter does not exceed 3 mm.

Stationary Phase

-

Standard: Silica Gel 60

on Aluminum or Glass backing. -

Pre-treatment (Optional but Recommended): If humidity is high, activate plates at 110°C for 30 minutes to remove adsorbed water, which can deactivate the silica and alter

values.

Mobile Phase Optimization (The "Polarity Ladder")

Do not rely on a single solvent system. Use the following tiered approach to identify the optimal separation window (

Table 1: Recommended Solvent Systems for Quinoline Hydrazides

| Tier | System Type | Solvent Composition (v/v) | Application |

| 1 | Screening (Non-Polar) | Hexane : Ethyl Acetate (7:3) | Initial screen. Good for lipophilic precursors; likely too non-polar for hydrazides. |

| 2 | Standard (Mid-Polar) | Hexane : Ethyl Acetate (1:1) | Standard starting point for quinoline-based dihydrazones [1]. |

| 3 | High Polarity | DCM : Methanol (95:5) | For polar hydrazides that stick to the baseline in EtOAc systems. |

| 4 | Anti-Tailing (Basic) | DCM : Methanol : TEA (95:5:0.5) | CRITICAL: Use if spots are tailing. Triethylamine (TEA) blocks silanol sites. |

| 5 | Complex Mixtures | Toluene : Chloroform : Diethylamine (40:15:10) | Specialized for separating complex alkaloid mixtures (e.g., Cinchona derivatives) [2].[1] |

Note on Safety: Chloroform is cited in older literature but should be replaced with DCM where possible due to toxicity, unless specific selectivity is required.

Workflow Visualization

Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting and modifying the mobile phase based on observed TLC results.

Figure 1: Decision matrix for optimizing mobile phase polarity and acidity.

Visualization Techniques

Quinoline hydrazides are versatile in their detection properties. Use the following order of operations to maximize data recovery from a single plate.

-

UV Absorption (Non-Destructive):

-

Iodine Chamber (Semi-Destructive):

-

Method: Place plate in a jar with solid iodine crystals for 2-5 minutes.

-

Appearance: Brown/Yellow spots. Iodine reversibly binds to the

-electrons of the aromatic ring and the lone pairs of the hydrazide nitrogen.

-

-

Dragendorff’s Reagent (Specific):

-

Method: Spray with Dragendorff’s reagent (Solution of Potassium Bismuth Iodide).

-